molecular formula C12H10O B1664037 2-Acetylnaphthalene CAS No. 93-08-3

2-Acetylnaphthalene

Cat. No.: B1664037
CAS No.: 93-08-3
M. Wt: 170.21 g/mol
InChI Key: XSAYZAUNJMRRIR-UHFFFAOYSA-N
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Description

It is a naphthyl ketone, where a naphthalene ring is substituted at position 2 by an acetyl group . This compound is a white to pale yellow crystalline solid and is used in various chemical and industrial applications.

Safety and Hazards

2-Acetylnaphthalene is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

2-Acetylnaphthalene has potential applications in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . It also shows promise in the field of fluorescence analysis due to its sensitivity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylnaphthalene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:

C10H8+CH3COClAlCl3C12H10O+HCl\text{C}_{10}\text{H}_{8} + \text{CH}_{3}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_{12}\text{H}_{10}\text{O} + \text{HCl} C10​H8​+CH3​COClAlCl3​​C12​H10​O+HCl

Another method involves the acylation of 2-methylnaphthalene using acetic anhydride and a catalyst like phosphoric acid .

Industrial Production Methods

Industrial production of this compound typically follows the Friedel-Crafts acylation route due to its efficiency and scalability. The reaction is carried out in large reactors where naphthalene and acetyl chloride are mixed with aluminum chloride under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-naphthoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound with reducing agents such as sodium borohydride yields 2-ethylnaphthalene.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.

Major Products Formed

    Oxidation: 2-Naphthoic acid.

    Reduction: 2-Ethylnaphthalene.

    Substitution: Various substituted naphthalenes depending on the substituent introduced.

Comparison with Similar Compounds

2-Acetylnaphthalene can be compared with other naphthalene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other naphthalene derivatives.

Properties

IUPAC Name

1-naphthalen-2-ylethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAYZAUNJMRRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2041389
Record name 2'-Acetonaphthone
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Molecular Weight

170.21 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour
Record name Ethanone, 1-(2-naphthalenyl)-
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Record name 2-Acetylnaphthalene
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Record name Methyl beta-naphthyl ketone
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
Record name Methyl beta-naphthyl ketone
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Solubility

0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol)
Record name Methyl beta-naphthyl ketone
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CAS No.

93-08-3, 1333-52-4
Record name 2-Acetylnaphthalene
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Record name 2-Acetylnaphthalene
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Record name Acetonaphthone (mixed isomers)
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Record name Ethanone, 1-(2-naphthalenyl)-
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Melting Point

56 °C
Record name Methyl beta-naphthyl ketone
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Synthesis routes and methods I

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
Name
2-(1-hydroxyethyl)naphthalene
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Synthesis routes and methods II

Procedure details

The compounds of this invention can be prepared from known starting compounds. For example, one such method by which they can be prepared involves the reaction of a substituted naphthalene with acetyl chloride in nitrobenzene in the presence of about three molar equivalents of aluminum chloride to afford the corresponding 2-acetylnaphthalene derivative. The resulting derivative is heated with morpholine in the presence of sulfur at 150° C; the resulting product is refluxed with concentrated hydrochloric acid or alcoholic sodium hydroxide followed by acidification to furnish the corresponding 2'-naphthylacetic acid derivative.
[Compound]
Name
substituted naphthalene
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Synthesis routes and methods III

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Synthesis routes and methods IV

Procedure details

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CC(=O)OC(C)c1ccc2ccccc2c1
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Synthesis routes and methods V

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1'-bromoethyl)naphthalene, prepared as described above, wtih sodium acetate in acetic acid to afford 2-(1'-acetonyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1'-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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